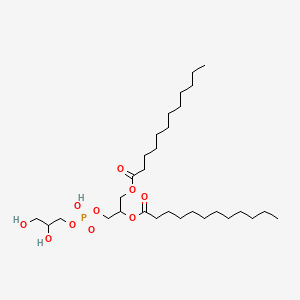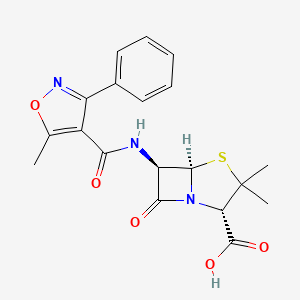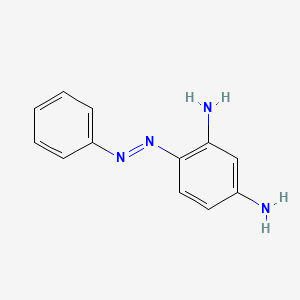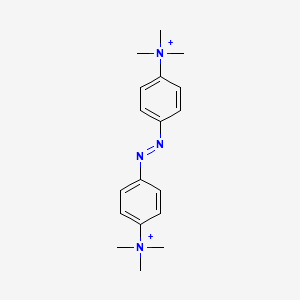
p-Azophenyltrimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-azophenyltrimethylammonium is an azobenzene derivative carrying two para-trimethylammonium substituents. It derives from an azobenzene.
科学的研究の応用
1. Immunological Studies
p-Azophenyltrimethylammonium has been studied for its immunological properties, particularly in the context of antibody-antigen interactions. Koshland, Englberger, and Gaddone (1965) investigated the resistance of anti-p-azophenyltrimethylammonium antibody to iodination, revealing its structural resilience and distinctness from antibodies like anti-p-azophenylarsonate (Koshland, Englberger, & Gaddone, 1965). Freedman and Painter (1971) further explored this area, focusing on the purification and characterization of anti-p-azophenyltrimethylammonium antibodies, which have unique isoelectric properties and binding affinities (Freedman & Painter, 1971).
2. Biochemical Probing
The compound's biochemical applications have been investigated, particularly in the context of photoactivatable probes. Dormán and Prestwich (1994) discussed the use of azophenol derivatives, including p-Azophenyltrimethylammonium, as probes in protein, nucleic acid, and lipid biochemistry, highlighting their chemical stability and specificity (Dormán & Prestwich, 1994).
3. Antibody Binding and Cation Effects
Grossberg, Chen, Rendina, and Pressman (1962) investigated the effects of inorganic cations on the binding of homologous hapten by antibody to p-Azophenyltrimethylammonium, highlighting the role of cation competition with the hapten for antibody binding sites (Grossberg, Chen, Rendina, & Pressman, 1962).
4. Antibody Preparation and Stability
Isakson, Honegger, and Kinsky (1979) described the preparation of stable erythrocyte target cells for detecting the antibody response to azophenyltrimethylammonium, showcasing its utility in immunological assays (Isakson, Honegger, & Kinsky, 1979).
5. Affinity Labeling of Antibodies
Fenton and Singer (1965) explored the affinity labeling of antibodies to the p-azophenyltrimethylammonium hapten, providing insights into antibody active sites and their structural relationships (Fenton & Singer, 1965).
特性
CAS番号 |
21704-61-0 |
|---|---|
製品名 |
p-Azophenyltrimethylammonium |
分子式 |
C18H26N4+2 |
分子量 |
298.4 g/mol |
IUPAC名 |
trimethyl-[4-[[4-(trimethylazaniumyl)phenyl]diazenyl]phenyl]azanium |
InChI |
InChI=1S/C18H26N4/c1-21(2,3)17-11-7-15(8-12-17)19-20-16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3/q+2 |
InChIキー |
KSOCVFUBQIXVDC-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C |
同義語 |
4-azobenzenetrimethylammonium 4-azobenzenetrimethylammonium bromide azoTAB p-azobenzenetrimethylammonium p-azophenyltrimethylammonium para-azbenzenetrimethylammonium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



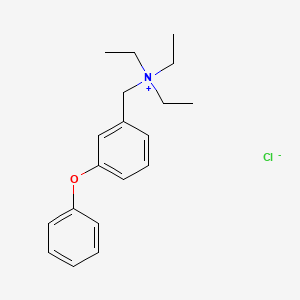
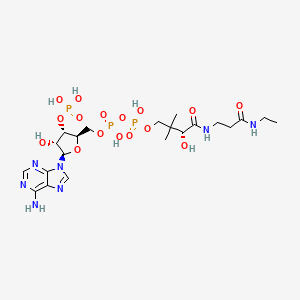
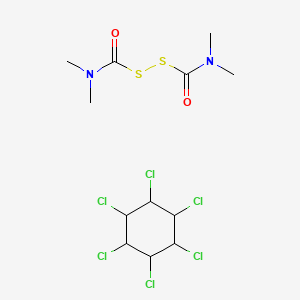
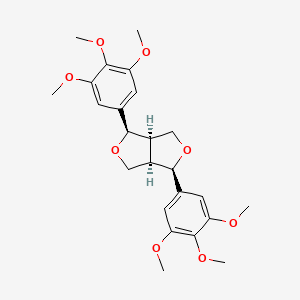

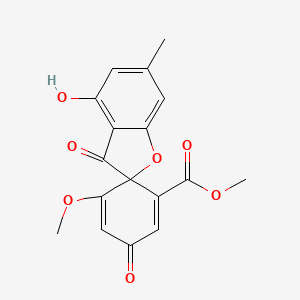
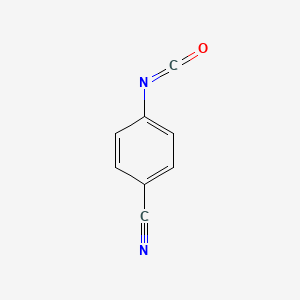
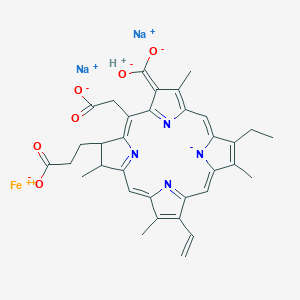
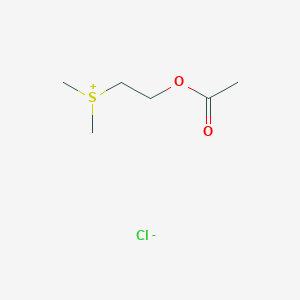
![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)
